![molecular formula C3H4ClN3O2 B2640702 3H-1,2,3-triazole-4-carboxylic acid hydrochloride CAS No. 2365418-30-8](/img/structure/B2640702.png)
3H-1,2,3-triazole-4-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound with the molecular formula C3H3N3O2 . It is also known as 1H-1,2,3-Triazole-4-carboxylic acid . This compound is a part of the triazole family, which are di-unsaturated rings composed of three nitrogen atoms within a heterocyclic core .
Synthesis Analysis
A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis
The molecular structure of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride consists of a triazole ring attached to a carboxylic acid group . The average mass of the molecule is 113.075 Da and the monoisotopic mass is 113.022530 Da .Chemical Reactions Analysis
The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . This reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 132-136 °C . The molecular formula is C3H3N3O2, and it has an average mass of 113.075 Da and a monoisotopic mass of 113.022530 Da .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β-lactum antibiotic tazobactam .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They are used in the synthesis of polymers .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They are used in the formation of complex structures in supramolecular chemistry .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used in the process of joining two biomolecules together .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used in the study of biological systems using chemical techniques .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They are used in the process of visualizing or imaging the properties of organic or inorganic substances using fluorescence .
Materials Science
1,2,3-triazoles are used in materials science . They are used in the design and discovery of new materials .
Mechanism of Action
Target of Action
It is known that 1,2,3-triazoles, in general, have diverse biological activities . They interact with various enzymes and receptors, contributing to their pharmacological effects .
Mode of Action
The mode of action of 3H-1,2,3-triazole-4-carboxylic acid hydrochloride and 1H-1,2,3-Triazole-5-carboxylic acid hydrochloride involves interactions with their targets. The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . The triazole ring can also interact with amino acids present in the active site of receptors through various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .
Biochemical Pathways
1,2,3-triazoles are known to influence various biochemical pathways due to their ability to interact with different enzymes and receptors .
Pharmacokinetics
It is known that 1,2,3-triazoles, in general, are highly soluble in water , which could potentially impact their bioavailability.
Result of Action
1,2,3-triazoles are known to exhibit diverse biological activities, including anticancer activity .
Action Environment
The solubility of 1,2,3-triazoles in water suggests that they could be influenced by the hydration status of the environment .
Safety and Hazards
Future Directions
The triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . Therefore, the development of new synthetic methodologies and the exploration of its biological activities could be potential future directions .
properties
IUPAC Name |
2H-triazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2.ClH/c7-3(8)2-1-4-6-5-2;/h1H,(H,7,8)(H,4,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXMTPJRUSCFQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.